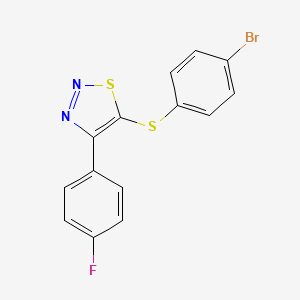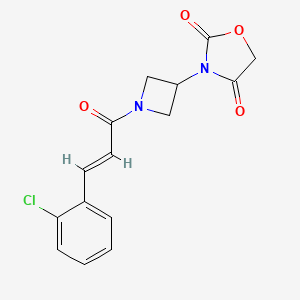
4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and fluorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with suitable electrophiles.
Substitution Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Catalysts and Solvents: Employing catalysts to enhance reaction rates and selectivity, and solvents to dissolve reactants and facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The bromine and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thiadiazoles: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Chemistry:
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand in catalytic processes.
Biology and Medicine:
Pharmacological Studies: Investigated for potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism by which 4-Bromophenyl 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
類似化合物との比較
- 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide
- 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl sulfide
Uniqueness:
- Substituent Effects: The combination of bromine and fluorine substituents on the phenyl rings can impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
- Versatility: Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile compound.
特性
IUPAC Name |
5-(4-bromophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2S2/c15-10-3-7-12(8-4-10)19-14-13(17-18-20-14)9-1-5-11(16)6-2-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOXDFPQXRCJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIFLUOROBENZOATE](/img/structure/B2843197.png)
![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2843198.png)

![N-(4-bromo-2-fluorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2843200.png)



![4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2843204.png)
![N-(2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2843206.png)


![4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}quinolin-2-ol](/img/structure/B2843212.png)
![1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2843214.png)

